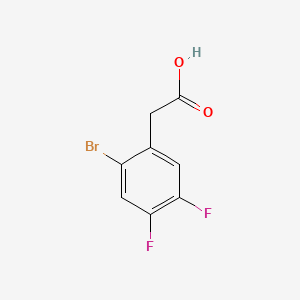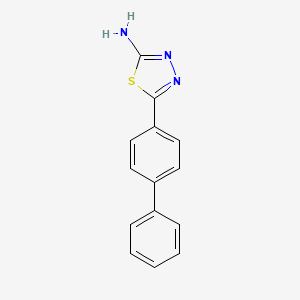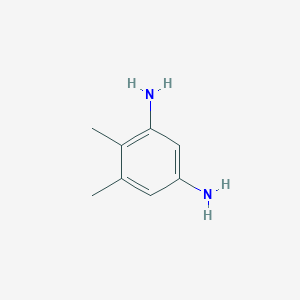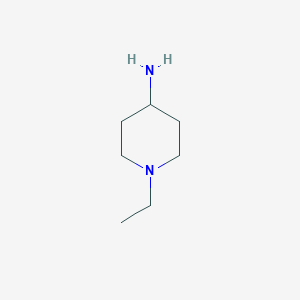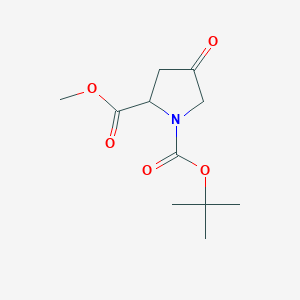
1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
概要
説明
The compound 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate is a derivative of pyrrolidine, which is a five-membered lactam structure. Pyrrolidine derivatives are of significant interest in pharmaceutical chemistry due to their presence in a variety of biologically active compounds and their utility as intermediates in the synthesis of various therapeutic agents.
Synthesis Analysis
Several papers describe the synthesis of related pyrrolidine derivatives. For instance, an optimized large-scale synthesis of a related compound, (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, was achieved through a one-pot process involving debenzylation and ring hydrogenation . Another study reports the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, achieving high yields and enantiomeric excess . Additionally, an efficient method for synthesizing tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates was developed, demonstrating the utility of these compounds in the synthesis of macrocyclic Tyk2 inhibitors .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives has been characterized using various spectroscopic methods and, in some cases, X-ray crystallography. For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined, revealing a triclinic space group and envelope conformation of the proline ring . Similarly, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was elucidated through X-ray diffraction, showing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring .
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, which are essential for their transformation into pharmacologically relevant molecules. The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in the synthesis of crizotinib, is an example of the functionalization of a pyrrolidine derivative . Another study describes the organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, showcasing the versatility of pyrrolidine derivatives in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are crucial for the compound's application in medicinal chemistry. For example, the synthesis of 4-tert-butyl 2-ethyl 3-amino-1-benzyl-5-dialkylamino-1H-pyrrole-2,4-dicarboxylate derivatives involves a selective cyclization controlled by lithium coordination and steric hindrance, which affects the compound's reactivity and selectivity . The enantiomers of 4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-yl]methyloxybenzoic acid were prepared and evaluated as antilipidemic agents, with their physical properties playing a role in their biological activity .
科学的研究の応用
Synthesis and Characterization :
- Research has demonstrated the utility of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate in the synthesis of various chemical compounds. For instance, it's involved in the preparation of N(4´)-substituted di-tert-butyl pyroglutamic acids, indicating its role in the development of potentially useful chemical libraries (Svete et al., 2010). Similarly, its analogues have been synthesized and studied for their crystal structures, contributing to an understanding of molecular packing and supramolecular arrangement influenced by weak intermolecular interactions (Samipillai et al., 2016).
Development of Therapeutics :
- This compound has also been implicated in the development of therapeutics. For example, a derivative of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate was used in the synthesis of EP2 receptor-selective prostaglandin E2 agonist, CP-533,536, which is being developed to aid in the healing of bone fractures (Prakash et al., 2008).
Advanced Pharmaceutical Synthesis :
- In pharmaceutical chemistry, this compound has been employed in combinatorial solution-phase synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides, showcasing its versatility in generating diverse molecular structures potentially useful in drug development (Malavašič et al., 2007).
Material Science and Crystallography :
- The compound and its derivatives have been explored in material science and crystallography. For example, the synthesis and X-ray characterization of substituted oxopyrrolidine analogues like tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate have been reported, contributing to the understanding of molecular structure and stability through intramolecular hydrogen bonding (Çolak et al., 2021).
Organic Chemistry and Mechanistic Studies :
- In the field of organic chemistry, studies involving the compound have led to insights into reaction mechanisms, such as the formation of 9-hydroxy-β-carbolin-4-carboxylic acid from certain derivatives, enhancing our understanding of organic reaction pathways (Görlitzer & Baltrusch, 2000).
Innovative Synthesis Methods :
- Innovative methods for synthesizing various compounds using 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate have been developed. These methods are significant for creating complex molecular structures, which could be pivotal in the synthesis of novel pharmacological agents or in the study of complex chemical reactions (Sasaki et al., 2020).
Polymer Science :
- The compound has also found applications in polymer science. For instance, its derivatives have been used in synthesizing polyamides with flexible main-chain ether linkages, contributing to the development of materials with specific thermal and mechanical properties (Hsiao et al., 2000).
特性
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4-oxopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBHYYJZVWZCOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401243 | |
| Record name | 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate | |
CAS RN |
362706-26-1 | |
| Record name | 1-(1,1-Dimethylethyl) 2-methyl 4-oxo-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=362706-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B1274903.png)
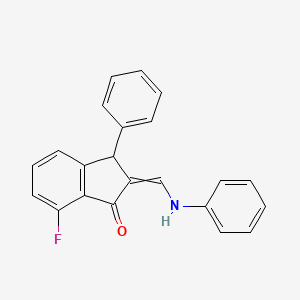
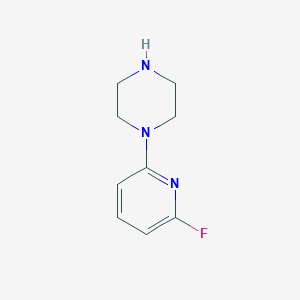
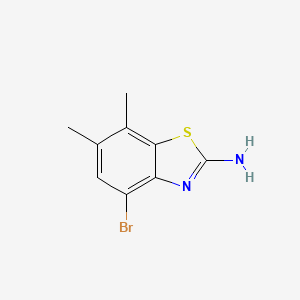
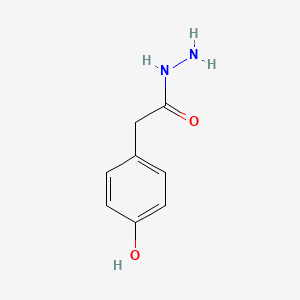
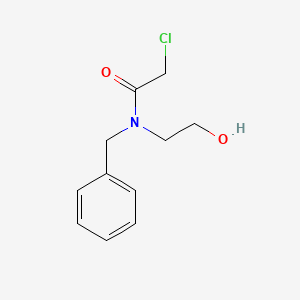
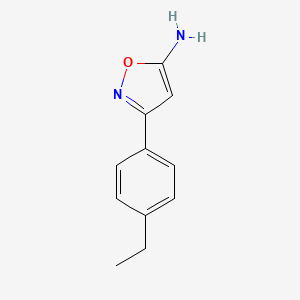
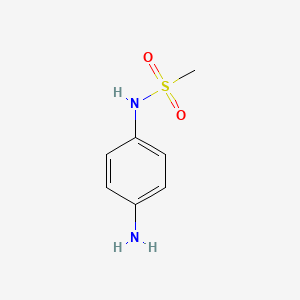
![[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B1274926.png)
